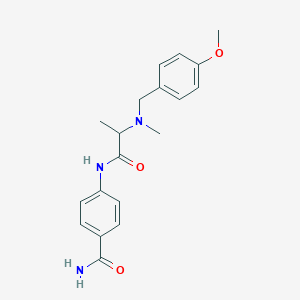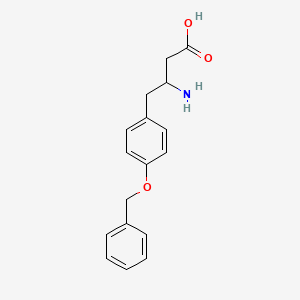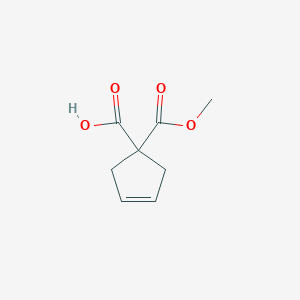
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclopentene, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentene with carbon dioxide to form cyclopentene-1,1-dicarboxylic acid, which is then esterified with methanol to yield the desired product . Another method involves the use of phenacylmalononitriles and o-hydroxychalcones in a triethylamine-promoted cycloaddition reaction in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where cyclopentene derivatives are reacted with methanol under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives can form stable hydrogen bonds with specific amino acids in proteins, influencing their activity . The compound’s unique structure allows it to participate in selective reactions, making it a valuable tool in chemical and biological research.
類似化合物との比較
Methyl cyclopent-3-ene-1-carboxylate: Similar in structure but lacks the carboxylic acid group.
Dimethyl 3-cyclopentene-1,1-dicarboxylate: Contains two ester groups instead of one ester and one carboxylic acid group.
Uniqueness: 1-(Methoxycarbonyl)cyclopent-3-ene-1-carboxylic acid is unique due to its combination of a methoxycarbonyl group and a carboxylic acid group on the cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
特性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
1-methoxycarbonylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-3H,4-5H2,1H3,(H,9,10) |
InChIキー |
HWZVDMQWJBASSJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC=CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)


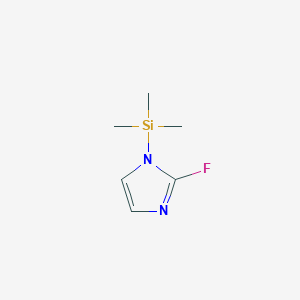
![1,10-bis(9,9-diphenylfluoren-4-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946726.png)
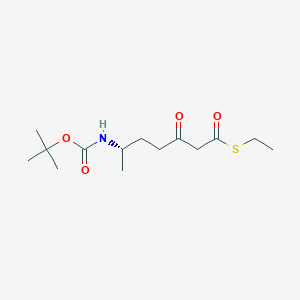
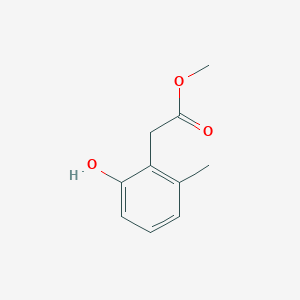
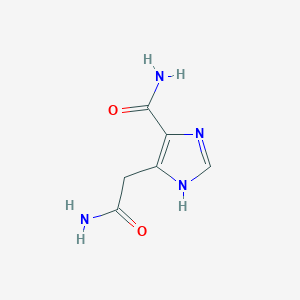
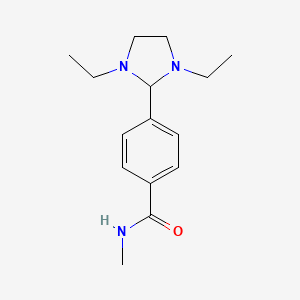
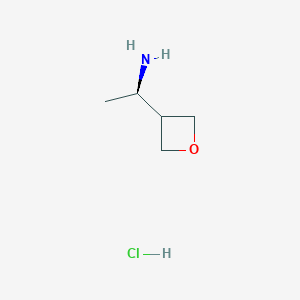
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
